![molecular formula C17H19NO4 B2898827 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859126-56-0](/img/structure/B2898827.png)
8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one” is a compound that belongs to the chromanone family . Chromanone or Chroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .
Molecular Structure Analysis
The molecular structure of chromanone involves a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone .Mécanisme D'action
The exact mechanism of action of 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is not fully understood, but it has been suggested to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK/ERK pathway. This compound has also been found to inhibit the activity of certain enzymes, such as HDAC and PARP, which are involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of cytokine production. It has also been found to have antioxidant and anti-inflammatory effects, which could be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which could make it difficult to optimize its therapeutic applications.
Orientations Futures
There are several future directions for research on 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one. One area of interest is the development of more potent and selective analogs of this compound, which could have improved therapeutic efficacy. Another area of interest is the investigation of the potential use of this compound in combination with other drugs or therapies, which could enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields.
Méthodes De Synthèse
The synthesis of 8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves the reaction of 1-azepanemethanol with 6H-[1,3]dioxolo[4,5-g]chromen-6-one in the presence of a catalyst. This method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has been extensively studied for its potential therapeutic applications. In neuroscience, it has been found to have neuroprotective effects against oxidative stress and inflammation, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has shown promising results as an anticancer agent, particularly in the treatment of breast and lung cancer. In immunology, this compound has been found to have immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
8-(azepan-1-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c19-17-7-12(10-18-5-3-1-2-4-6-18)13-8-15-16(21-11-20-15)9-14(13)22-17/h7-9H,1-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVKEMKDLMOQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

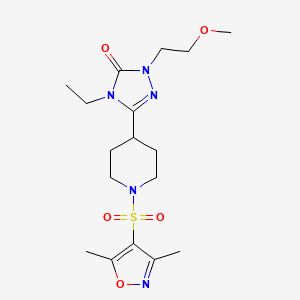
![(3As,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2898746.png)
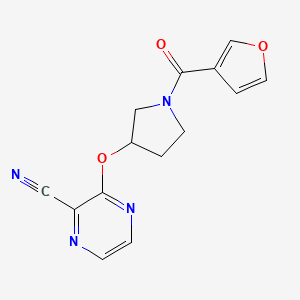
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2898752.png)

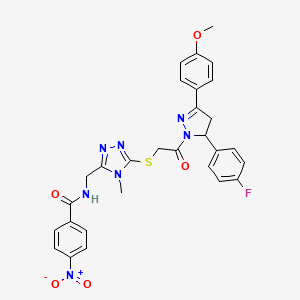
![5-chloro-3-(4-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2898756.png)
![2-amino-6-benzyl-4-isopropyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2898759.png)

![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2898761.png)
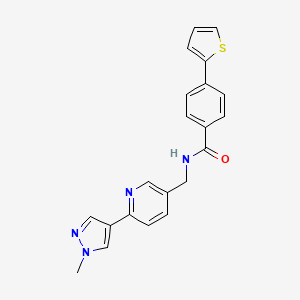
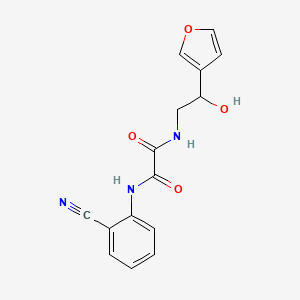
![5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2898764.png)
![3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2898765.png)